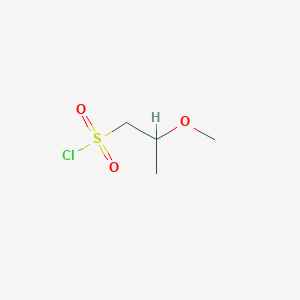

2-Methoxypropane-1-sulfonyl chloride

CAS No.: 1226508-20-8

Cat. No.: VC3016270

Molecular Formula: C4H9ClO3S

Molecular Weight: 172.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226508-20-8 |

|---|---|

| Molecular Formula | C4H9ClO3S |

| Molecular Weight | 172.63 g/mol |

| IUPAC Name | 2-methoxypropane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C4H9ClO3S/c1-4(8-2)3-9(5,6)7/h4H,3H2,1-2H3 |

| Standard InChI Key | YSUQEHZXWOVZCU-UHFFFAOYSA-N |

| SMILES | CC(CS(=O)(=O)Cl)OC |

| Canonical SMILES | CC(CS(=O)(=O)Cl)OC |

Introduction

2-Methoxypropane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₄H₉ClO₃S and a molecular weight of 172.63 g/mol . It is a liquid at room temperature and is used as a research compound in various chemical applications.

Synthesis and Applications

While specific synthesis methods for 2-methoxypropane-1-sulfonyl chloride are not detailed in the available literature, sulfonyl chlorides in general can be synthesized through various methods, including the reaction of sulfonamides with chlorinating agents or through Sandmeyer-type reactions . These compounds are often used in organic synthesis for their ability to introduce sulfonyl groups into molecules, which can be crucial for modifying chemical properties and biological activities.

Safety and Handling

2-Methoxypropane-1-sulfonyl chloride is classified as a hazardous substance. It carries hazard statements such as H314, indicating it causes severe skin burns and eye damage. Precautionary statements include P260-P264-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P405-P501, which advise against inhalation, ingestion, and contact with skin and eyes, and recommend protective clothing and equipment .

| Hazard Statement | Precautionary Statement |

|---|---|

| H314 | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume